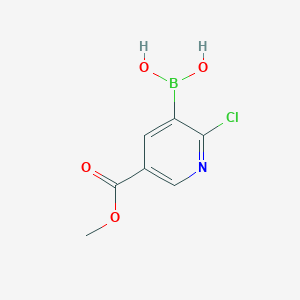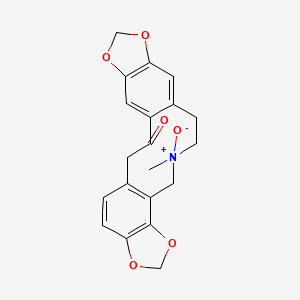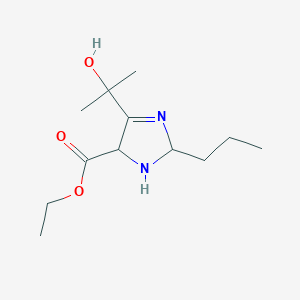
4-(1-Hydroxy-1-methylethyl)-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxy-1-methylethyl)-2-propyl- is a synthetic aromatic hydrocarbon compound with an ether functional group. It is known for its significant applications in various fields, including pharmaceuticals and agrochemicals. The compound’s molecular formula is C11H14O2, and it has a molecular weight of 178.2277 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-methylethyl)-2-propyl- typically involves the reaction of aliphatic aldehydes with specific reagents under controlled conditions. One common method includes the reaction of 4-hydroxy-2-quinolones with aliphatic aldehydes to produce 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which can be further processed .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Hydroxy-1-methylethyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(1-Hydroxy-1-methylethyl)-2-propyl- has been extensively studied for its biological and chemical properties. Some of its notable applications include:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including antimicrobial and anti-inflammatory agents.
Agrochemicals: The compound is used in the production of pesticides and herbicides.
Molecular Docking and ADMET Studies: It has shown promising binding affinities to various proteins essential for bacterial survival.
Photoremovable Protecting Group: Utilized in organic synthesis to prevent unwanted reactions at specific functional groups.
Platelet Aggregation Inhibitory Activity: Studied for its potential in preventing blood clot formation.
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxy-1-methylethyl)-2-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-
- 4-hydroxy-1-methylethylphenyl ethanone
Uniqueness
4-(1-Hydroxy-1-methylethyl)-2-propyl- is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in pharmaceuticals and agrochemicals make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C12H22N2O3 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-2,5-dihydro-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-5-7-8-13-9(11(15)17-6-2)10(14-8)12(3,4)16/h8-9,13,16H,5-7H2,1-4H3 |
Clave InChI |
UJVQGTUOKRDOHU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1NC(C(=N1)C(C)(C)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


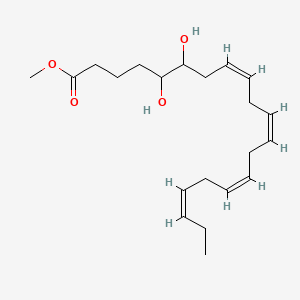
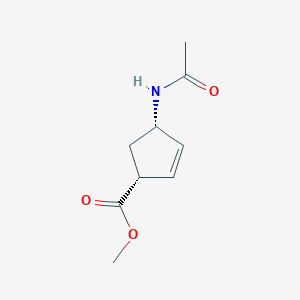
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
![1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
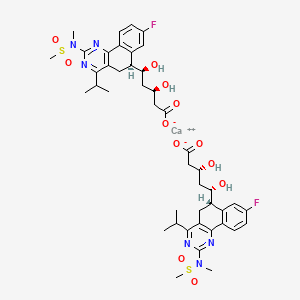
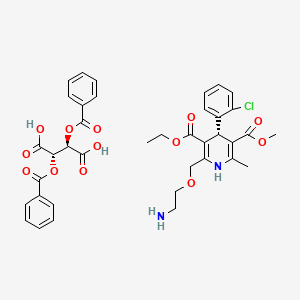

![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
